molecular formula C12H15BrO B8690179 1-Hexanone, 6-bromo-1-phenyl- CAS No. 82777-11-5

1-Hexanone, 6-bromo-1-phenyl-

Cat. No.: B8690179
CAS No.: 82777-11-5
M. Wt: 255.15 g/mol
InChI Key: HLSQAFNMHLLJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexanone, 6-bromo-1-phenyl- is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

1-Hexanone, 6-bromo-1-phenyl can be synthesized through various methods, including:

  • Bromination of Hexanone Derivatives : The bromination process typically involves the use of brominating agents under controlled conditions to achieve high yields.
  • Reactions with Enamines : Recent studies have shown that enamines can be employed to synthesize derivatives of 1-Hexanone, 6-bromo-1-phenyl effectively .

Table 1: Synthesis Methods and Yields

Synthesis MethodConditionsYield (%)
Bromination of hexanoneRoom temperatureVaries
Reaction with enaminesSpecific solvent systemsUp to 85%
PTSA-Catalyzed reactionsElevated temperaturesUp to 69%

Organic Synthesis

1-Hexanone, 6-bromo-1-phenyl serves as an important intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups.

Pharmaceutical Chemistry

The compound has been explored for its potential use in synthesizing bioactive molecules. For instance, derivatives of 1-Hexanone, 6-bromo-1-phenyl have shown promise in developing anti-inflammatory and analgesic agents . The bromine atom enhances the reactivity of the molecule, making it suitable for further functionalization.

Material Science

In material science, 1-Hexanone, 6-bromo-1-phenyl is investigated for its role in developing new polymers and materials with specific properties. Its unique structure contributes to the physical characteristics of the resulting materials.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of several bioactive compounds using 1-Hexanone, 6-bromo-1-phenyl as a starting material. The research highlighted the compound's versatility in forming complex structures that exhibit significant biological activity .

Case Study 2: Polymer Development

Another investigation focused on using this compound in polymer chemistry. Researchers synthesized novel polymers incorporating brominated ketones, which exhibited enhanced thermal stability and mechanical properties compared to non-brominated counterparts .

Properties

CAS No.

82777-11-5

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

6-bromo-1-phenylhexan-1-one

InChI

InChI=1S/C12H15BrO/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

HLSQAFNMHLLJRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromohexanoyl chloride (16.2 g) was dissolved in methylene chloride (50 ml), and aluminum chloride (10.6 g) was added, which was followed by stirring at room temperature for 30 min. The reaction mixture was ice-cooled, and benzene (5.0 g) was dropwise added, which was followed by stirring for 4 hr. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to give 18.2 g of 6-bromo-1-phenyl-1-hexanone.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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